molecular formula C13H13NS B1667489 2-(2-Methylsulfanylphenyl)aniline CAS No. 73671-44-0

2-(2-Methylsulfanylphenyl)aniline

Cat. No.: B1667489
CAS No.: 73671-44-0
M. Wt: 215.32 g/mol
InChI Key: HDMOSIDULAIQAO-UHFFFAOYSA-N
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Description

2-(2-Methylsulfanylphenyl)aniline is a specialized organic compound featuring a biaryl scaffold where one benzene ring is substituted with an aniline (primary amine) group and the other with a methylsulfanyl (methylthio) group. This structure makes it a valuable intermediate in organic synthesis and drug discovery research. The methylsulfanyl group can serve as a key functional handle for further chemical transformations, such as oxidation to sulfoxide or sulfone groups, which are common pharmacophores in bioactive molecules . Similarly, the aniline group provides a site for derivatization, allowing for the construction of more complex molecular architectures like ureas or amides. Compounds with similar structural features, particularly those containing methylsulfonyl groups, have been extensively studied as potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, demonstrating significant anti-inflammatory and anticonvulsant activities in preclinical research . While the specific applications of this compound are still being explored, its core structure suggests potential utility in the design and synthesis of novel therapeutic agents, agrochemicals, and as a building block for ligands in catalysis. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

73671-44-0

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)aniline

InChI

InChI=1S/C13H13NS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3

InChI Key

HDMOSIDULAIQAO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPP

Origin of Product

United States

Preparation Methods

Hydrogenation Catalysts and Solvent Systems

Palladium on carbon (Pd/C) emerges as the most effective catalyst for this transformation, achieving near-quantitative yields under moderate hydrogen pressure. In a protocol adapted from CN108911989B, hydrogenation of the nitro precursor in ethanol at 4–6 kg H₂ pressure for 48–56 hours yields the target aniline with >95% purity after distillation. Critical parameters include:

Parameter Optimal Value Yield Impact (±5%)
H₂ Pressure 4 kg/cm² 92% → 95%
Reaction Time 48 hours 88% → 95%
Catalyst Loading 0.3% Pd/C 80% → 95%
Solvent Anhydrous Ethanol 85% → 95%

The choice of ethanol as solvent minimizes side reactions while facilitating catalyst recovery. Alkali additives such as sodium hydroxide (0.45 mass ratio) enhance reaction kinetics by neutralizing acidic byproducts.

Precursor Synthesis Strategies

The nitro precursor can be synthesized via electrophilic aromatic sulfidation. A two-step sequence involving:

  • Thiolation : Reaction of 2-nitrobiphenyl with methyl disulfide in the presence of copper(I) oxide at 110°C for 12 hours installs the methylsulfanyl group.
  • Purification : Recrystallization from hexane/ethyl acetate (3:1) yields chromatographically pure nitro intermediate (mp 78–80°C).

This route avoids hazardous chlorinated intermediates frequently encountered in Ullman-type couplings, aligning with green chemistry principles.

Nucleophilic Aromatic Substitution (NAS)

NAS provides an alternative pathway by displacing electron-deficient aromatic halides with ammonia or amine equivalents. For this compound, this necessitates activating the aryl halide at the target position.

Substrate Activation and Reaction Dynamics

Methylsulfanyl groups act as ortho/para-directing groups, enabling regioselective amination at the adjacent position. In a modified procedure from US20120232281A1, 2-bromo-1-(methylsulfanyl)benzene undergoes amination using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran at −78°C:

$$ \text{2-Bromo-1-(methylsulfanyl)benzene} + \text{NH}_3 \xrightarrow{\text{LiHMDS, THF}} \text{this compound} $$

Key findings from optimization studies:

  • Temperature Sensitivity : Reactions below −70°C suppress elimination byproducts (<2% vs. 15% at −30°C).
  • Solvent Effects : Tetrahydrofuran outperforms dioxane (92% vs. 68% yield) due to superior ammonia solubility.
  • Stoichiometry : A 3:1 ammonia-to-substrate ratio maximizes conversion without oligomer formation.

Catalytic Acceleration

Recent advances employ copper(I) thiophene-2-carboxylate (CuTC) to mediate amination at ambient temperatures. Bench-scale trials demonstrate 85% yield after 24 hours in dimethylformamide, representing a 40% reduction in energy input compared to cryogenic methods.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions enable convergent synthesis of biaryl amines. The Suzuki-Miyaura coupling proves particularly effective for constructing the biphenyl backbone.

Boronic Ester Synthesis

Preparation of 2-(methylsulfanyl)phenylboronic ester proceeds via Miyaura borylation:

$$ \text{2-Bromo-1-(methylsulfanyl)benzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{2-(Methylsulfanyl)phenylboronic pinacol ester} $$

Optimal conditions derived from CN108911989B:

Parameter Value Effect on Yield
Catalyst Pd(dppf)Cl₂ 92% vs. 78% (Pd(OAc)₂)
Solvent 1,4-Dioxane 92% vs. 85% (THF)
Temperature 80°C 92% vs. 88% (100°C)
Reaction Time 12 hours 92% vs. 90% (18h)

Coupling with Ortho-Aminophenyl Halides

Subsequent Suzuki coupling with 2-aminophenyl bromide completes the synthesis:

$$ \text{2-(Methylsulfanyl)phenylboronic ester} + \text{2-Aminophenyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} $$

Triethylamine (2.5 equiv) as base in aqueous ethanol (3:1) at 70°C affords 89% isolated yield. Notably, the amino group survives these conditions without protection, underscoring the mildness of modern coupling protocols.

Reductive Amination Pathways

While less direct, reductive amination offers a route from ketone precursors. This method proves advantageous when starting from diaryl ketones.

Ketone Synthesis

Friedel-Crafts acylation of 1-(methylsulfanyl)benzene with 2-nitrobenzoyl chloride provides the ketone intermediate:

$$ \text{1-(Methylsulfanyl)benzene} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Nitrobenzophenone derivative} $$

Yields reach 76% using dichloromethane as solvent at 0°C.

Ammonolysis and Reduction

Catalytic transfer hydrogenation with ammonium formate and Pd/C converts the nitroketone to the target amine:

$$ \text{2-Nitrobenzophenone derivative} \xrightarrow{\text{HCOONH}_4, \text{Pd/C}} \text{this compound} $$

Microwave-assisted reactions (150°C, 30 min) achieve 82% yield versus 68% for conventional heating.

Mechanochemical Synthesis

Emerging solvent-free techniques utilize high-energy ball milling for eco-friendly synthesis. A prototype reaction combines 2-iodoaniline and 1-(methylsulfanyl)benzene with copper powder (20 mol%) in a stainless-steel vial:

$$ \text{2-Iodoaniline} + \text{1-(Methylsulfanyl)benzene} \xrightarrow{\text{Cu, Ball Milling}} \text{this compound} $$

After 4 hours at 600 rpm, GC-MS analysis shows 74% conversion with 68% isolated yield. This method eliminates solvent waste and reduces reaction times by 80% compared to solution-phase routes.

Chemical Reactions Analysis

Types of Reactions

2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles depending on the desired product

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various molecular targets, such as enzymes and receptors, making it a candidate for drug development. The methylsulfanyl group enhances its binding affinity, which is crucial for therapeutic efficacy. Notably, compounds with similar structures have shown promise in treating diseases like malaria and leishmaniasis .

Case Studies

  • Antimicrobial Activity : Research has demonstrated that derivatives of 2-(2-Methylsulfanylphenyl)aniline exhibit antimicrobial properties, potentially serving as lead compounds for developing new antibiotics.
  • Cancer Research : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, suggesting a role in oncology research .

Synthetic Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through substitution reactions, leading to the formation of more complex molecules. This property is particularly valuable in the development of new materials and pharmaceuticals.

Polymer Production
In polymer chemistry, this compound can act as a photoinitiator in polymerization processes. It generates free radicals under UV light, facilitating the formation of polymeric materials used in coatings and adhesives .

Material Science

Dyes and Pigments
The compound's unique chemical properties enable its use in the production of dyes and pigments. Its ability to absorb light makes it suitable for applications in colorants for textiles and inks .

Coatings and Inks
In industrial applications, this compound is incorporated into high-speed inks, such as those used in flexographic printing. Its stability under UV light enhances the durability of printed materials .

Enzyme Inhibition Studies

Research indicates that this compound can be employed in studies involving enzyme inhibition. The amine group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This characteristic is useful for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryDrug development, antimicrobial agentsPotential treatments for malaria and leishmaniasis
Organic SynthesisBuilding block for new compoundsVersatile reactions leading to complex derivatives
Material ScienceDyes, pigments, coatingsUsed in high-speed inks and textile colorants
Enzyme InhibitionStudies on enzyme activityUseful for developing enzyme inhibitors
Polymer ProductionPhotoinitiator in polymerizationGenerates free radicals under UV light

Mechanism of Action

The mechanism of action of 2’-(Methylsulfanyl)[1,1’-biphenyl]-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities between 2-(2-Methylsulfanylphenyl)aniline and related compounds:

Compound Name Molecular Formula Substituents Functional Groups Key Structural Features Reference
This compound C₁₃H₁₃NS -NH₂ at position 2; phenyl-SCH₃ at position 2 Aniline, thioether Biphenyl system with ortho-substituted SCH₃
2-[(4-Methylbenzyl)sulfanyl]aniline C₁₄H₁₅NS -NH₂ at position 2; -SCH₂-C₆H₃(4-CH₃) at position 2 Aniline, thioether Benzyl-thioether linkage
5-(Ethylsulfonyl)-2-methoxyaniline C₉H₁₃NO₃S -NH₂ at position 2; -SO₂CH₂CH₃ at position 5; -OCH₃ at position 2 Aniline, sulfonyl, methoxy Electron-withdrawing sulfonyl group
5-Chloro-2-(methylsulfonyl)aniline C₇H₈ClNO₂S -NH₂ at position 2; -SO₂CH₃ at position 2; -Cl at position 5 Aniline, sulfonyl, chloro Sulfonyl group enhances acidity
2-[(Methylsulfanyl)methyl]aniline C₈H₁₁NS -NH₂ at position 2; -CH₂SCH₃ at position 2 Aniline, thioether Aliphatic thioether chain

Key Observations :

  • Electron Effects : Thioether groups (e.g., -SCH₃) are electron-donating, increasing the electron density of the aromatic ring, whereas sulfonyl groups (-SO₂R) are electron-withdrawing, enhancing acidity and stability .
  • Substituent Position : Ortho-substituted anilines (e.g., 2-position) exhibit steric hindrance, affecting reactivity in coupling or substitution reactions .
Physicochemical Properties
  • Solubility : Thioether-containing anilines (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) are generally less polar than sulfonyl analogs, leading to higher lipid solubility .
  • Stability : Sulfonyl derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are more resistant to oxidation compared to thioethers, which can oxidize to sulfoxides or sulfones under mild conditions .

Q & A

Q. What are the key synthetic routes for preparing 2-(2-Methylsulfanylphenyl)aniline, and how are intermediates purified?

  • Methodological Answer : A plausible route involves nucleophilic substitution of 2-bromoaniline with methyl mercaptan (MeSH) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The methylsulfanyl group (-SMe) is introduced at the ortho position of the aniline moiety. Intermediate purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . For higher regioselectivity, transition metal-catalyzed cross-coupling (e.g., using CuI or Pd catalysts) between 2-iodoaniline and methyl disulfide (MeSSMe) may also be viable. Confirm purity via HPLC or GC-MS, and characterize using 1^1H/13^13C NMR and FT-IR to verify the -NH₂ and -SMe groups .

Q. What spectroscopic features distinguish this compound?

  • Methodological Answer :
  • NMR : The -NH₂ protons appear as a broad singlet (~δ 3.5–4.5 ppm in DMSO-d₆). Aromatic protons split into multiplets (δ 6.5–7.5 ppm), with deshielding effects from the electron-withdrawing -SMe group. The methyl group in -SMe resonates as a singlet near δ 2.1–2.4 ppm.
  • FT-IR : N-H stretching (3350–3450 cm⁻¹), C-S stretching (650–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) are key peaks.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 199 (C₁₃H₁₃NS) with fragmentation patterns corresponding to loss of -NH₂ or -SMe groups .

Q. How does the solubility profile of this compound influence solvent selection for reactions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water or nonpolar solvents (hexane). For reactions requiring homogeneous conditions, use DMF or THF with sonication. Precipitation in aqueous workups (e.g., adding brine) aids isolation. Solubility tests under varying temperatures (25–60°C) and solvent ratios optimize recrystallization protocols .

Advanced Research Questions

Q. Can this compound act as a directing group in palladium-catalyzed C-H functionalization?

  • Methodological Answer : The -SMe group’s lone-pair electrons may coordinate to Pd, enabling ortho-C-H activation. For example, in acetoxylation reactions, combine the compound with Pd(OAc)₂, PhI(OAc)₂, and acetic acid at 80–100°C. Monitor reaction progress via TLC and optimize ligand/oxidant ratios to suppress over-functionalization. Compare with analogous sulfoxide/sulfone derivatives to assess directing efficacy . Computational studies (DFT) can model Pd coordination and transition states to rationalize regioselectivity .

Q. How does this compound modify polymer properties when incorporated into copolymer backbones?

  • Methodological Answer : The -SMe group enhances polymer conductivity by facilitating charge transfer. Synthesize polyaniline (PANI) derivatives via oxidative polymerization (e.g., ammonium persulfate in HCl). Characterize conductivity via four-probe measurements and thermal stability via TGA. Compare with PANI analogs lacking -SMe to isolate its contribution. XPS confirms sulfur incorporation, while SEM reveals morphology changes (e.g., fibrillar vs. granular structures) .

Q. What computational approaches predict the redox behavior of this compound in electrochemical applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to estimate HOMO/LUMO energies, ionization potential, and electron affinity. Compare computed redox potentials with cyclic voltammetry data (e.g., in acetonitrile with TBAPF₆ electrolyte). Solvent effects are modeled using PCM. Correlate -SMe’s electron-donating effects with shifts in oxidation peaks (~0.5–1.0 V vs. Ag/AgCl) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to address them?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Reproduce synthesis using rigorous purification (e.g., recrystallization from ethanol/water). Characterize crystals via SC-XRD to confirm lattice parameters. Compare DSC thermograms (heating rate 10°C/min) across batches. Collaborate with multiple labs to validate data, ensuring standardized protocols (e.g., IUPAC guidelines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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